N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine

Description

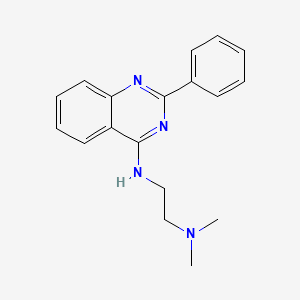

N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is a diamine derivative featuring a dimethylamino group at the N1 position and a 2-phenylquinazolin-4-yl substituent at the N2 position. Quinazoline, a bicyclic heteroaromatic system with two nitrogen atoms, imparts distinct electronic and steric properties, making this compound relevant in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or condensation reactions, as seen in related ethane-1,2-diamine derivatives .

Properties

CAS No. |

106823-85-2 |

|---|---|

Molecular Formula |

C18H20N4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C18H20N4/c1-22(2)13-12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,20,21) |

InChI Key |

AKRXOIHOWVDUBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activities, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₈H₂₀N₄

- Molecular Weight : Approximately 306.4 g/mol

- SMILES Notation : CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

This structure includes a quinazoline moiety, which is known for its pharmacological significance, particularly in anti-cancer and anti-inflammatory activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against ovarian cancer xenografts in animal models.

- Antimicrobial Properties : The compound has demonstrated moderate to good antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Urease Inhibition : Similar compounds have been evaluated for their ability to inhibit urease, an enzyme linked to various diseases. Although specific data for this compound is limited, its structural analogs have shown promising results in urease inhibition assays.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

- Formation of the quinazoline ring.

- Dimethylation of the ethane diamine backbone.

Careful control of reaction conditions is necessary to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives. Below is a summary table highlighting some relevant findings:

These findings indicate that compounds structurally related to this compound may possess significant biological activities worth further exploration.

Understanding the mechanism of action of this compound is crucial for its therapeutic application. Studies suggest that its interaction with biological targets may involve:

- Binding to specific enzymes or receptors involved in tumor growth or bacterial metabolism.

Further research utilizing molecular docking studies could elucidate these interactions more clearly.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H20N4

- Molecular Weight : Approximately 306.4 g/mol

- Structural Features : The compound includes a quinazoline ring system and a dimethylated ethane backbone, which contribute to its biological activity.

Research indicates that N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine exhibits several significant biological activities:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer progression and other diseases. Studies suggest that compounds with similar structures can inhibit specific kinases involved in tumor growth and inflammation .

- Antitumor Properties : Preliminary studies have indicated that this compound may possess antitumor properties. The quinazoline scaffold is known for its role in targeting receptors associated with cancer cell proliferation.

- Anti-inflammatory Activity : The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its interactions with enzymes such as cyclooxygenase (COX) could provide insights into its therapeutic viability .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

- Molecular Docking : This computational method predicts how the compound binds to various kinases and receptors.

- In Vitro Assays : These assays assess the biological activity of the compound against cancer cell lines and inflammatory models.

Case Studies

Several studies have explored the applications of this compound:

- Antitumor Activity Study : Research demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro, showing moderate to high inhibitory effects against various cancer cell lines .

- Kinase Inhibition Research : A study focused on the binding affinity of this compound to specific kinases involved in cancer signaling pathways, revealing promising results that warrant further investigation .

- Anti-inflammatory Effects : Investigations into its ability to inhibit COX enzymes indicated potential use as a non-steroidal anti-inflammatory drug (NSAID), suggesting therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Moiety

Quinoline vs. Quinazoline Derivatives

- N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride (): The quinoline core (one nitrogen atom) replaces quinazoline (two nitrogen atoms), reducing electron-withdrawing effects. Ethyl groups enhance lipophilicity (logP ~3.5 estimated) compared to the methyl groups in the target compound. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications .

Isoquinoline Derivatives

- Reported yields (65–90%) suggest comparable synthetic accessibility to the target compound .

Quinoxaline and Thiophene Hybrids

- N1,N1-Dimethyl-N2-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine (): The quinoxaline-thiophene hybrid exhibits antitubercular activity (MIC: 1.56 µg/mL against M. tuberculosis), highlighting the role of heterocycle fusion in bioactivity .

Functional Group Modifications in the Diamine Chain

Schiff Base Derivatives

- (E)-N1,N1-Dimethyl-N2-(pyridin-2-ylmethylene)ethane-1,2-diamine (): The Schiff base (imine) linkage enhances metal coordination, forming active Co(II) complexes for catalytic applications (e.g., vinyl polymerization of norbornene) . Reduced hydrolytic stability compared to the target compound’s amine linkage.

Corrosion-Inhibiting Diamines

- N1,N1′-(ethane-1,2-diyl)bis-(N2-(4-(dimethylamino)benzylidene))ethane-1,2-diamine (EDDB, ): Exhibits 92% corrosion inhibition efficiency for carbon steel in HCl, attributed to planar aromatic adsorption and multiple chelating sites . The target compound’s quinazoline group may offer similar π-adsorption but with reduced flexibility.

Antitubercular Activity

- Quinoxaline-thiophene derivatives () show higher activity than simpler phenyl-substituted diamines, suggesting that extended conjugation and heterocycle fusion enhance bioactivity .

Spectral Data and Solubility

Data Tables

Table 1. Structural and Functional Comparisons

Table 2. Physicochemical Properties

| Compound Name | Yield (%) | logP* | Solubility (mg/mL) | Spectral Data (¹H NMR δ) |

|---|---|---|---|---|

| Target Compound | - | ~2.8 | <1 (neutral) | 7.5–8.5 (quinazoline H) |

| N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | 65–90 | ~3.0 | <1 (neutral) | 7.8–8.2 (isoquinoline H) |

| EDDB | 75 | ~4.2 | 10 (HCl salt) | 7.2–7.6 (Ar-H) |

*Calculated using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.